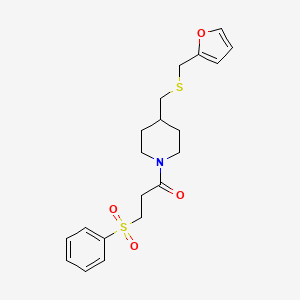![molecular formula C23H16BrN3O2S2 B2746366 4-benzoyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392303-12-7](/img/structure/B2746366.png)
4-benzoyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a class of compounds that have a benzoyl group (benzene ring attached to a carbonyl C=O) and an amide group (carbonyl C=O attached to a nitrogen N). They are widely used in the pharmaceutical industry and serve as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through the direct condensation of carboxylic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamides typically includes a benzene ring attached to a carbonyl group, which is then attached to a nitrogen. The nitrogen is further attached to another benzene ring .Chemical Reactions Analysis
The synthesis of benzamides involves the reaction of benzoic acids and amines under ultrasonic irradiation . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
Benzamides are typically colorless crystals . The melting point, infrared spectrum, and nuclear magnetic resonance spectrum can vary depending on the specific benzamide derivative .Aplicaciones Científicas De Investigación
Electrochemical Reduction Studies
The compound has been studied in the context of electrochemical reduction . The research focused on the effects of substitution on the electrochemical properties of the compound. This could have implications for the development of tunable redox couples, which are important in various fields such as energy storage and conversion .
Antimicrobial Activity
Some derivatives of the compound have shown promising antimicrobial activity against bacterial and fungal species . This suggests potential applications in the development of new antimicrobial agents.
Antiproliferative Agents
Research has also indicated that certain derivatives of the compound may have antiproliferative effects . This suggests potential applications in cancer treatment, particularly in the development of new anticancer drugs.
Synthesis of Benzamide Derivatives
The compound can be used in the synthesis of benzamide derivatives . Benzamides have a wide range of applications in the pharmaceutical industry, including use in the treatment of various diseases and conditions.
Antioxidant Activity
Some studies have suggested that certain derivatives of the compound may have antioxidant activity . This could have potential applications in the prevention and treatment of diseases associated with oxidative stress.
Toxicity Studies
The compound and its derivatives can be used in toxicity studies . Understanding the toxicity of these compounds is crucial for assessing their safety and potential side effects in medical applications.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzoyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O2S2/c24-19-12-6-15(7-13-19)14-30-23-27-26-22(31-23)25-21(29)18-10-8-17(9-11-18)20(28)16-4-2-1-3-5-16/h1-13H,14H2,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOQIHSEBRCKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]benzamide](/img/structure/B2746284.png)
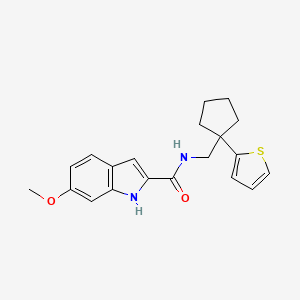
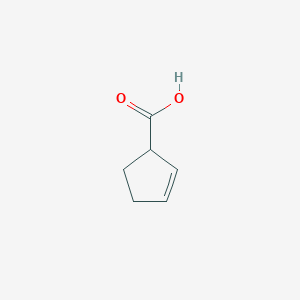
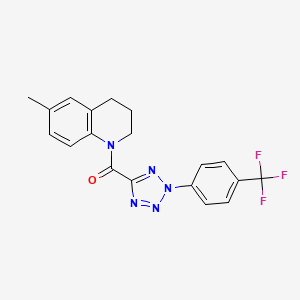
![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2746291.png)

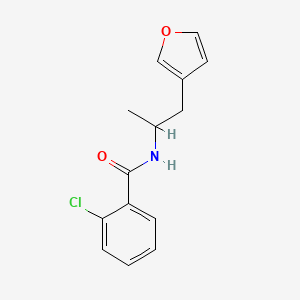
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B2746298.png)
![7-((1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746299.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(dimethylamino)phenyl)methanone](/img/structure/B2746303.png)
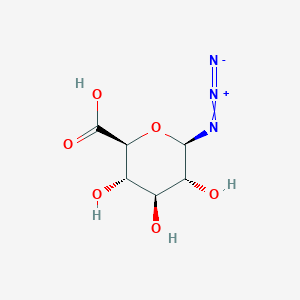
![2-(benzylthio)-N-(2,5-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2746305.png)
